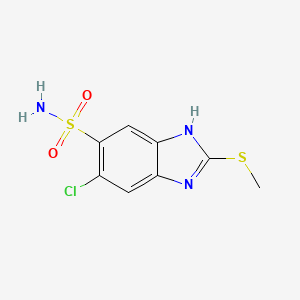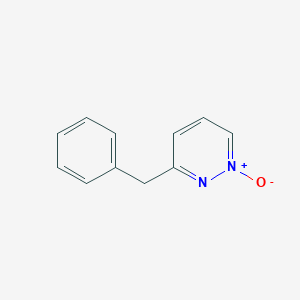![molecular formula C12H14O4 B14375210 Dimethyl (bicyclo[2.2.1]hept-5-en-2-ylidene)propanedioate CAS No. 89877-12-3](/img/structure/B14375210.png)
Dimethyl (bicyclo[2.2.1]hept-5-en-2-ylidene)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (bicyclo[2.2.1]hept-5-en-2-ylidene)propanedioate is a chemical compound with the molecular formula C11H14O4. It is a derivative of bicyclo[2.2.1]heptene, a structure known for its rigidity and unique chemical properties. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (bicyclo[2.2.1]hept-5-en-2-ylidene)propanedioate can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. The reaction typically requires elevated temperatures and a catalyst to proceed efficiently.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography. The reaction conditions are optimized to maximize yield and purity, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (bicyclo[2.2.1]hept-5-en-2-ylidene)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Dimethyl (bicyclo[2.2.1]hept-5-en-2-ylidene)propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism by which dimethyl (bicyclo[2.2.1]hept-5-en-2-ylidene)propanedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for specific binding interactions, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: A cyclic olefin used in polymerization reactions.
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Known for its use in organic synthesis.
Bicyclo[2.2.1]hept-2-ene, 2,3-dimethyl-: Another derivative with similar structural features.
Uniqueness
Dimethyl (bicyclo[2.2.1]hept-5-en-2-ylidene)propanedioate stands out due to its specific functional groups and the resulting chemical reactivity. Its unique structure allows for diverse applications in synthesis and research, making it a valuable compound in various scientific fields.
Properties
CAS No. |
89877-12-3 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
dimethyl 2-(2-bicyclo[2.2.1]hept-5-enylidene)propanedioate |
InChI |
InChI=1S/C12H14O4/c1-15-11(13)10(12(14)16-2)9-6-7-3-4-8(9)5-7/h3-4,7-8H,5-6H2,1-2H3 |
InChI Key |
GYDJRSOLNHEROF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C1CC2CC1C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



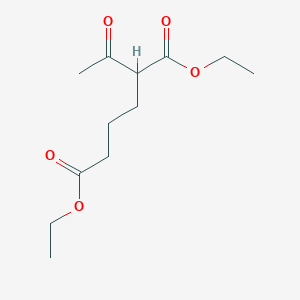
![1-(2,6-Dimethylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14375136.png)
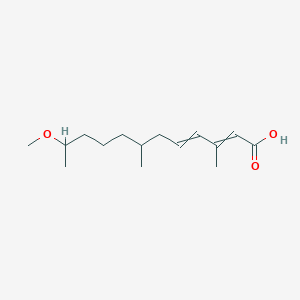
![1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}pyrrolidine](/img/structure/B14375156.png)
![{1-[(1-Nitroacridin-9-YL)amino]butyl}phosphonic acid](/img/structure/B14375163.png)


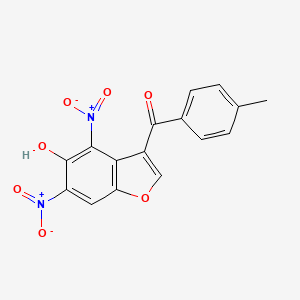
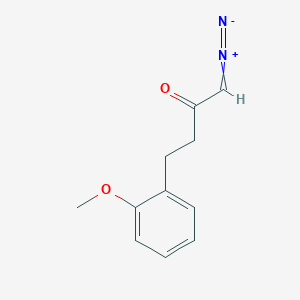
methanone](/img/structure/B14375190.png)
![N''-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B14375204.png)
